molecular formula C7H7Cl2NO3 B13472053 3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride

3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride

Cat. No.: B13472053
M. Wt: 224.04 g/mol
InChI Key: VHZUBEQHRQOXMI-UHFFFAOYSA-N
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Description

3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloro group at the third position, a hydroxymethyl group at the fifth position, and a carboxylic acid group at the second position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 5-(hydroxymethyl)pyridine-2-carboxylic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent decomposition.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-Chloro-5-(carboxymethyl)pyridine-2-carboxylic acid.

    Reduction: 3-Chloro-5-(hydroxymethyl)pyridine-2-methanol.

    Substitution: 3-Amino-5-(hydroxymethyl)pyridine-2-carboxylic acid or 3-Thio-5-(hydroxymethyl)pyridine-2-carboxylic acid.

Scientific Research Applications

3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and hydroxymethyl group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(methyl)pyridine-2-carboxylic acid
  • 3-Chloro-5-(hydroxymethyl)pyridine
  • 3-Chloro-5-(hydroxymethyl)pyridine-2-methanol

Uniqueness

3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of both a chloro group and a hydroxymethyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility, making it more suitable for various applications compared to its non-salt counterparts.

Properties

Molecular Formula

C7H7Cl2NO3

Molecular Weight

224.04 g/mol

IUPAC Name

3-chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H6ClNO3.ClH/c8-5-1-4(3-10)2-9-6(5)7(11)12;/h1-2,10H,3H2,(H,11,12);1H

InChI Key

VHZUBEQHRQOXMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)CO.Cl

Origin of Product

United States

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